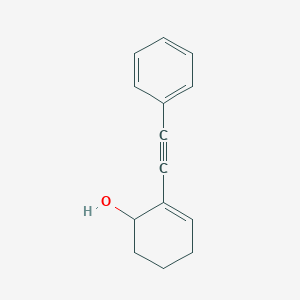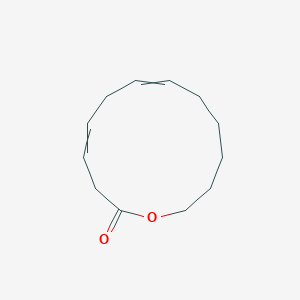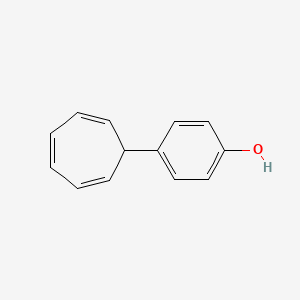![molecular formula C16H15ClN2O3 B14368616 4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride CAS No. 90183-40-7](/img/structure/B14368616.png)
4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of an ethoxy group, a pyridin-3-ylmethyl carbamoyl group, and a benzoyl chloride moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride typically involves multiple steps. One common method is the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This intermediate is then reacted with pyridin-3-ylmethylamine to yield the desired compound. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride involves its ability to form covalent bonds with target molecules. The benzoyl chloride moiety is highly reactive and can undergo nucleophilic attack by various functional groups in biological molecules, leading to the formation of stable covalent adducts. This reactivity makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxybenzoyl Chloride: Lacks the pyridin-3-ylmethyl carbamoyl group, making it less versatile in certain reactions.
3-{[(Pyridin-3-yl)methyl]carbamoyl}benzoyl Chloride: Lacks the ethoxy group, which can affect its reactivity and solubility.
4-Ethoxy-3-{[(pyridin-2-yl)methyl]carbamoyl}benzoyl Chloride: Similar structure but with a pyridin-2-ylmethyl group instead of pyridin-3-ylmethyl, which can influence its binding properties and reactivity.
Uniqueness
4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of both the ethoxy group and the pyridin-3-ylmethyl carbamoyl group allows for a wide range of chemical transformations and interactions with biological molecules .
Propriétés
Numéro CAS |
90183-40-7 |
|---|---|
Formule moléculaire |
C16H15ClN2O3 |
Poids moléculaire |
318.75 g/mol |
Nom IUPAC |
4-ethoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-14-6-5-12(15(17)20)8-13(14)16(21)19-10-11-4-3-7-18-9-11/h3-9H,2,10H2,1H3,(H,19,21) |
Clé InChI |
VXISOWVZHXNOTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)Cl)C(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-heptadecyl-2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14368552.png)

![6-Acetyl-9-(diethylamino)-5H-benzo[a]phenoxazine-3,5(12H)-dione](/img/structure/B14368570.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl dodecanoate](/img/structure/B14368573.png)






![3-(acridin-9-ylamino)-N-[5-[3-(acridin-9-ylamino)propanoylamino]pentyl]propanamide](/img/structure/B14368620.png)


